Cas no 2169777-43-7 (ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate)

Ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate is a specialized ester compound featuring a conjugated butenoate backbone linked to a 3,5-dimethylphenyl group. Its Z-configuration at the double bond contributes to distinct steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediates. The presence of the electron-rich dimethylphenyl moiety enhances its reactivity in electrophilic substitution and cyclization reactions. This compound is particularly useful in the preparation of fine chemicals, fragrances, and bioactive molecules due to its structural versatility. Its stability under standard conditions and compatibility with common solvents further facilitate its application in research and industrial processes.
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate structure
2169777-43-7 structure
Product name:ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
CAS No:2169777-43-7
MF:C14H18O2
Molecular Weight:218.291524410248
CID:6592697
PubChem ID:59972056

ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate 化学的及び物理的性質

名前と識別子

    • ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
    • EN300-1460419
    • 2169777-43-7
    • インチ: 1S/C14H18O2/c1-5-16-14(15)9-12(4)13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3/b12-9-
    • InChIKey: MBJOKFRFGGHEMH-XFXZXTDPSA-N
    • SMILES: O(CC)C(/C=C(/C)\C1C=C(C)C=C(C)C=1)=O

計算された属性

  • 精确分子量: 218.130679813g/mol
  • 同位素质量: 218.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 3.9

ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1460419-1000mg
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
2169777-43-7
1000mg
$728.0 2023-09-29
Enamine
EN300-1460419-1.0g
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
2169777-43-7
1g
$0.0 2023-06-06
Enamine
EN300-1460419-100mg
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
2169777-43-7
100mg
$640.0 2023-09-29
Enamine
EN300-1460419-10000mg
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
2169777-43-7
10000mg
$3131.0 2023-09-29
Enamine
EN300-1460419-500mg
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
2169777-43-7
500mg
$699.0 2023-09-29
Enamine
EN300-1460419-250mg
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
2169777-43-7
250mg
$670.0 2023-09-29
Enamine
EN300-1460419-2500mg
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
2169777-43-7
2500mg
$1428.0 2023-09-29
Enamine
EN300-1460419-5000mg
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
2169777-43-7
5000mg
$2110.0 2023-09-29
Enamine
EN300-1460419-50mg
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
2169777-43-7
50mg
$612.0 2023-09-29

ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate 関連文献

ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoateに関する追加情報

Professional Introduction to Ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate (CAS No. 2169777-43-7)

Ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate, a compound with the CAS number 2169777-43-7, represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various biochemical pathways and drug development processes.

The molecular structure of Ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate consists of an ester group linked to a butenoyl moiety, which is further substituted with a 3,5-dimethylphenyl group. This specific arrangement contributes to its distinct chemical behavior and reactivity, making it a valuable candidate for synthetic chemistry and medicinal applications.

In recent years, the study of such phenyl-substituted enoates has seen considerable advancements due to their role in modulating various biological targets. The presence of the 3,5-dimethylphenyl group enhances the lipophilicity of the compound, which is a critical factor in drug absorption and distribution within the body. This feature has been explored in the development of novel therapeutic agents targeting neurological and cardiovascular disorders.

Current research indicates that derivatives of Ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate exhibit promising pharmacological activities. For instance, studies have shown that certain analogs of this compound demonstrate inhibitory effects on enzymes involved in inflammation and oxidative stress pathways. These findings suggest potential therapeutic benefits in conditions such as arthritis and neurodegenerative diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the production process. These techniques not only enhance efficiency but also minimize byproduct formation, ensuring a cleaner reaction profile.

From a pharmacological perspective, the enoate moiety in Ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate plays a crucial role in its interaction with biological targets. The double bond configuration (2Z) influences the electronic properties of the molecule, affecting its binding affinity to receptors and enzymes. This aspect has been thoroughly investigated in computational modeling studies to predict and optimize drug-like properties.

Moreover, the 3,5-dimethylphenyl group contributes to the compound's stability under various physiological conditions. This characteristic is particularly important for drug formulations designed for oral or parenteral administration. The stability ensures that the active pharmaceutical ingredient remains intact throughout the shelf life of the product, maintaining efficacy and safety.

In clinical trials involving related compounds, researchers have observed favorable pharmacokinetic profiles associated with phenyl-substituted enoates. These studies highlight the importance of structural optimization in achieving desirable drug properties such as bioavailability, metabolic stability, and target specificity. The insights gained from these trials are being used to guide the development of next-generation therapeutics based on similar chemical scaffolds.

The role of computational chemistry in understanding the behavior of Ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets at an atomic level. These computational approaches complement experimental data by offering predictive models that aid in rational drug design.

Future research directions for this compound include exploring its potential as an intermediate in synthesizing more complex pharmaceuticals. The versatility of its molecular framework allows for further functionalization, enabling the creation of novel compounds with enhanced therapeutic profiles. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible medical benefits.

The growing interest in natural product-inspired molecules has also spurred investigations into bioactive derivatives of Ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate. By leveraging natural product scaffolds and incorporating them into synthetic strategies, researchers aim to discover compounds with improved efficacy and reduced side effects. This approach aligns with global trends toward sustainable drug discovery practices.

In conclusion, Ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate (CAS No. 2169777-43-7) represents a fascinating subject of study in chemical biology and pharmaceutical science. Its unique structural features offer opportunities for developing innovative therapeutics targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in advancing our understanding of biochemical pathways and improving patient care through novel drug interventions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd